Helospectin II Vasodilation Is Independent of Canonical VIP and PACAP Receptors
In a study using intravital microscopy in the intact hamster cheek pouch microcirculation, suffusion of 1.0 nmol helospectin II evoked potent vasodilation (P<0.05). Critically, pretreatment with VIP(10-28), a VPAC1/VPAC2 receptor antagonist, or PACAP(6-38), a PAC1/VPAC2 receptor antagonist, had no significant effect on the helospectin II-induced vasodilatory response [1]. This indicates that the vasodilation is not transduced by the canonical receptors used by VIP and PACAP [1].
| Evidence Dimension | Receptor-mediated vasodilation pathway |
|---|---|
| Target Compound Data | Vasodilation unaffected by VPAC1/VPAC2 or PAC1/VPAC2 receptor antagonists |
| Comparator Or Baseline | VIP and PACAP, which act through VPAC1/VPAC2 and PAC1/VPAC2 receptors respectively |
| Quantified Difference | Response not mediated by VIP or PACAP receptors; no significant effect of antagonists observed |
| Conditions | Intact hamster cheek pouch microcirculation; intravital microscopy; 1.0 nmol helospectin II suffusion |
Why This Matters
This identifies helospectin II as a tool for studying non-canonical vasodilation pathways distinct from those activated by VIP and PACAP.
- [1] Tsueshita T, Onyüksel H, Sethi V, Gandhi S, Rubinstein I. Helospectin I and II evoke vasodilation in the intact peripheral microcirculation. Peptides. 2004;25(1):65-69. View Source
